(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
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Description
(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C24H16O6 and its molecular weight is 400.386. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a significant area of application. For instance, studies on the palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives have demonstrated efficient routes to furan-3-carboxylic esters, showcasing the potential of similar compounds in synthesizing high-value added furan derivatives under mild conditions using oxygen as the external oxidant (Gabriele et al., 2012). Additionally, the exploration of Diels–Alder reactions of alkyl 2H-azirine-3-carboxylates with furans has opened up pathways to various heterocyclic structures, further highlighting the compound's role in advancing synthetic methodologies (Alves et al., 2001).
Molecular Structure and Crystallography
The compound has also been studied for its structural characteristics, particularly in the context of crystallography. Research on molecules like N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide N,N-dimethylformamide solvate has provided insights into intermolecular hydrogen bonding interactions and the structural implications of substituents on the furan and chromene rings, contributing to a deeper understanding of molecular interactions and stability (Zhao & Zhou, 2009).
Catalysis and Reaction Mechanisms
The compound's relevance extends to catalysis, where studies on PdI2-catalyzed synthesis of heterocycles have showcased its utility in generating a variety of heterocyclic derivatives from simple building blocks. This research underscores the compound's role in facilitating selective, atom-economical synthesis processes, contributing to the development of more efficient and sustainable chemical reactions (Gabriele, Salerno, & Costa, 2004).
Renewable Materials and Green Chemistry
In the context of renewable materials and green chemistry, the compound has been implicated in the development of processes for the production of biobased terephthalic acid precursors through Diels–Alder and dehydrative aromatization reactions. This research is particularly relevant for the sustainable production of polymers and plastics, demonstrating the compound's potential in contributing to environmentally friendly manufacturing processes (Pacheco et al., 2015).
Properties
IUPAC Name |
[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O6/c1-14-16(11-15-5-2-3-6-19(15)28-14)12-22-23(25)18-9-8-17(13-21(18)30-22)29-24(26)20-7-4-10-27-20/h2-14H,1H3/b22-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIXSLQROBNSD-UUYOSTAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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